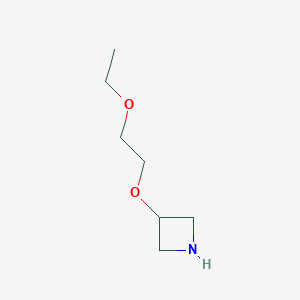
2-Ethyl-3-phenyl-2H-azirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-phenyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The azirine ring system is characterized by its unsaturation and the presence of a nitrogen atom, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 2-ethyl-3-phenyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamines can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can be converted to azirines through radical addition and cyclization reactions.
Analyse Des Réactions Chimiques
2-ethyl-3-phenyl-2H-azirine undergoes various types of chemical reactions due to its high ring strain and reactivity:
Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated three-membered nitrogen-containing rings.
Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Applications De Recherche Scientifique
2-ethyl-3-phenyl-2H-azirine has several applications in scientific research:
Chemistry: Azirines are valuable intermediates in the synthesis of various heterocyclic compounds.
Biology: Azirines have been studied for their biological activity.
Medicine: Due to their biological activity, azirines are investigated as potential drug candidates.
Industry: Azirines are used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-ethyl-3-phenyl-2H-azirine involves its interaction with nucleophilic sites in biological molecules. The azirine ring can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine or lysine. This interaction can lead to the covalent modification of proteins and enzymes, affecting their function . The high ring strain of azirines also contributes to their reactivity, making them potent inhibitors of biological targets.
Comparaison Avec Des Composés Similaires
2-ethyl-3-phenyl-2H-azirine can be compared with other azirine derivatives:
3-phenyl-2H-azirine: This compound lacks the ethyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-3-phenyl-2H-azirine: The presence of a methyl group instead of an ethyl group can lead to differences in steric effects and reactivity.
2H-azirine-2-carboxylic acid: This derivative contains a carboxylic acid group, which can significantly alter its chemical properties and biological activity.
The unique combination of the ethyl and phenyl groups in 2-ethyl-3-phenyl-2H-azirine imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
51209-52-0 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-ethyl-3-phenyl-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clé InChI |
VQGVJTNNNTVQPW-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)









![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)

![5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione](/img/structure/B11923710.png)
